molecular formula C27H24O18 B8178060 1,3,6-tri-O-galloyl-beta-D-glucose

1,3,6-tri-O-galloyl-beta-D-glucose

Cat. No.: B8178060
M. Wt: 636.5 g/mol
InChI Key: RNKMOGIPOMVCHO-UHFFFAOYSA-N
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Description

1,3,6-Tri-O-galloyl-beta-D-glucose is an organic compound known for its significant biological activities. It is a type of hydrolyzable tannin, specifically a gallotannin, which is composed of a glucose molecule esterified with three gallic acid units. This compound is found naturally in various plants, including black walnut kernels and other sources rich in polyphenols .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid chloride. The process involves the esterification of glucose with gallic acid chloride under controlled conditions to form the galloylated glucose . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release gallic acid and glucose.

    Esterification and Transesterification: It can participate in further esterification reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Esterification: Catalysts such as sulfuric acid or enzymes can be used to facilitate esterification reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Hydrolysis: Gallic acid and glucose.

    Esterification: More complex galloylated derivatives.

Scientific Research Applications

1,3,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets:

Comparison with Similar Compounds

1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific galloylation pattern. Similar compounds include:

These compounds share similar antioxidant and enzyme inhibitory properties but differ in their specific biological activities and applications.

Properties

IUPAC Name

[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKMOGIPOMVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860224
Record name 1,3,6-Tris-O-(3,4,5-trihydroxybenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18483-17-5
Record name NSC69861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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